molecular formula C11H18F3NO3 B13942037 (S)-tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate

(S)-tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B13942037
M. Wt: 269.26 g/mol
InChI Key: VLUSRSVEVZDURI-JAMMHHFISA-N
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Description

(S)-tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate is a synthetic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its ability to interact with specific molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 2,2,2-trifluoroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and efficiency, with stringent quality control measures in place to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate include:

  • This compound analogs with different substituents.
  • Other pyrrolidine-based compounds with trifluoroethyl groups.

Uniqueness

The uniqueness of this compound lies in its specific trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H18F3NO3

Molecular Weight

269.26 g/mol

IUPAC Name

tert-butyl (2S)-2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-6-4-5-7(15)8(16)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8?/m0/s1

InChI Key

VLUSRSVEVZDURI-JAMMHHFISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(C(F)(F)F)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(C(F)(F)F)O

Origin of Product

United States

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